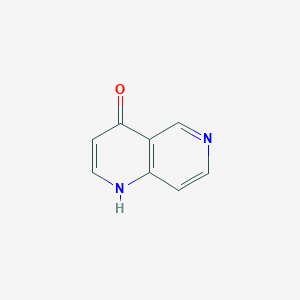

1,6-Naphthyridin-4-OL

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental scaffolds in the realm of medicinal chemistry and drug discovery. rsc.orgijsrtjournal.comopenmedicinalchemistryjournal.com These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are prevalent in a vast array of biologically active molecules. ijsrtjournal.comopenmedicinalchemistryjournal.com An analysis of FDA-approved drugs reveals that approximately 59-60% of unique small-molecule pharmaceuticals contain a nitrogen-based heterocycle, highlighting their structural importance in drug design. rsc.orgmdpi.commsesupplies.com

The prevalence of these structures in nature is evident in alkaloids, vitamins, hormones, and antibiotics. rsc.orgmdpi.com Well-known natural products like morphine, codeine, and serotonin (B10506) feature nitrogen heterocyclic cores. rsc.org In synthetic drugs, this structural motif is found in widely used medications such as diazepam, chlorpromazine, and isoniazid. rsc.org The significance of nitrogen heterocycles stems from their ability to form hydrogen bonds, which can lead to stable interactions with biological targets like DNA and proteins. rsc.orgmdpi.com This bonding capability is often correlated with the therapeutic effects of these compounds, including anti-cancer and antimicrobial activities. ijsrtjournal.commdpi.com The structural diversity and the ability to fine-tune the physicochemical properties of these molecules by modifying the heterocyclic ring make them a versatile tool for developing new therapeutic agents. mdpi.commsesupplies.com

Historical Context of Naphthyridine Derivatives

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. nih.govmdpi.com The history of naphthyridine chemistry has been marked by challenges in structural elucidation and nomenclature, making some of the early literature primarily of historical interest. digitallibrary.co.in The synthesis of the various naphthyridine isomers was accomplished over time, with the final member of the family, 2,6-naphthyridine, being isolated in 1965. mdpi.com The synthesis of 1,6-naphthyridine (B1220473), along with 1,7- and 2,7-naphthyridine, was reported in 1958. mdpi.com

The interest in naphthyridine derivatives has grown significantly over the years due to their wide range of biological activities. researchgate.net This has led to the development of numerous synthetic protocols for their preparation. encyclopedia.pub For instance, classic methods like the Friedländer, Skraup, and Semmler-Wolff reactions have been employed to construct the 1,5-naphthyridine (B1222797) scaffold. encyclopedia.pub The development of computerized databases has been instrumental in navigating the extensive and sometimes complex history of naphthyridine research. researchgate.net

Overview of Naphthyridine Isomers and their Classification

Naphthyridines are a class of aromatic heterocyclic compounds characterized by a molecular formula of C₈H₆N₂. They consist of two fused pyridine rings, and the position of the two nitrogen atoms within this bicyclic framework determines the specific isomer. researchgate.net There are six possible isomers of naphthyridine, each with a unique arrangement of the nitrogen atoms. mdpi.comresearchgate.netbenthamdirect.com

The classification of naphthyridines is based on the location of the nitrogen atoms in the rings. researchgate.net The six isomers are:

1,5-Naphthyridine

1,6-Naphthyridine

1,7-Naphthyridine

2,6-Naphthyridine

2,7-Naphthyridine

Each of these isomers, such as 1,8-naphthyridine and 1,5-naphthyridine, has been the subject of extensive research, leading to the discovery of derivatives with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. encyclopedia.pubontosight.aitandfonline.comresearchgate.net

Among the six isomers, the 1,6-naphthyridine nucleus has garnered increasing interest in recent years due to the diverse biological activities exhibited by its derivatives. researchgate.netmdpi.com The 1,6-naphthyridine scaffold is a key component in a variety of pharmacologically active compounds. researchgate.net Research has demonstrated that derivatives of 1,6-naphthyridine can exhibit potent activities, including anticonvulsant, anti-human cytomegalovirus (HCMV), and antitumor effects by targeting topoisomerase I. researchgate.net Furthermore, they have been investigated as inhibitors of spleen tyrosine kinase (SYK) and as antiviral agents against HIV-1 integrase. researchgate.net The synthesis of functionalized 1,6-naphthyridines and their benzo-fused analogs continues to be an active area of research for the development of new therapeutic agents. researchgate.netmdpi.com

Research Rationale and Scope for 1,6-Naphthyridin-4-OL

The rationale for focusing on this compound stems from the established pharmacological importance of the broader 1,6-naphthyridine class. The diverse biological activities of 1,6-naphthyridine derivatives provide a strong impetus for the synthesis and investigation of new analogs. researchgate.netmdpi.com The development of practical and scalable synthetic routes to key intermediates, such as 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, facilitates the exploration of this chemical space for potential drug candidates. researchgate.net

Current research on 1,6-naphthyridine derivatives is focused on several key areas. One significant trend is the development of novel synthetic methodologies to create diverse libraries of these compounds. researchgate.netekb.eg For example, multicomponent reactions are being utilized for the diastereoselective synthesis of pyrano- and furano-naphthyridine derivatives. ekb.eg

A major area of application for 1,6-naphthyridine derivatives is in oncology. Researchers are actively exploring their potential as antitumor agents, with some compounds showing activity as topoisomerase I inhibitors and spleen tyrosine kinase (SYK) inhibitors. researchgate.netresearchgate.net The development of 1,6-naphthyridin-4-one-based MET-targeting antitumor drug candidates is also a promising area of investigation. researchgate.net

Furthermore, the selective hydrogenation of naphthyridine isomers, including 1,6-naphthyridines, is a current research interest. nih.govacs.org The ability to selectively reduce one of the two rings allows for the creation of chemically distinct analogs, which can accelerate drug discovery efforts. acs.org Future research will likely continue to explore the synthesis of novel 1,6-naphthyridine derivatives and expand their evaluation for a wide range of biological activities. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1H-1,6-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLDCLHOLPDVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72754-01-9 | |

| Record name | 1,4-dihydro-1,6-naphthyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,6 Naphthyridin 4 Ol and Its Derivatives

Classical Approaches to 1,6-Naphthyridine (B1220473) Ring System Synthesis

Traditional methods for constructing the 1,6-naphthyridine ring system have been adapted from well-established quinoline (B57606) syntheses. These classical reactions, while foundational, can sometimes be limited by harsh conditions and modest yields. smolecule.comacs.org

Skraup Synthesis and its Adaptations for 1,6-Naphthyridine

The Skraup reaction, a cornerstone in quinoline synthesis, has been adapted for the preparation of 1,6-naphthyridines. acs.orgekb.eg This method traditionally involves the reaction of an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. acs.org Specifically, 1,6-naphthyridine is synthesized from 4-aminopyridine (B3432731). smolecule.comekb.eg

The mechanism entails the in-situ formation of acrolein from glycerol under acidic conditions, followed by a Michael addition of the aminopyridine. Subsequent cyclization and oxidation lead to the aromatic naphthyridine ring. smolecule.com Early attempts to synthesize 1,6-naphthyridine using the classic Skraup reaction were not always successful. acs.org However, modifications and refinements have led to improved, albeit still modest, yields, typically in the range of 40-60%. smolecule.com One such modification involves using 4-aminopyridine-N-oxide as the starting material, which results in the formation of 1,6-naphthyridine-N-oxide. This intermediate is then reduced to the final 1,6-naphthyridine product. acs.org Further improvements have been achieved by incorporating ferrous sulfate (B86663) and boric acid into the reaction mixture. nih.gov The Skraup-Doebner-von Miller reaction is a related classical method for synthesizing 1,5-naphthyridines. vulcanchem.comwikipedia.org

Table 1: Adaptations of the Skraup Synthesis for 1,6-Naphthyridines

| Starting Material | Reagents | Product | Key Features |

| 4-Aminopyridine | Glycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | 1,6-Naphthyridine | Classical approach, often with modest yields. smolecule.comacs.org |

| 4-Aminopyridine-N-oxide | Glycerol, H₂SO₄, Oxidizing Agent | 1,6-Naphthyridine-N-oxide | Intermediate is reduced to afford 1,6-naphthyridine. acs.org |

| 4-Aminopyridine | Glycerol, Ferrous Sulfate, Boric Acid | 1,6-Naphthyridine | Improved yields compared to the classical method. nih.gov |

Friedländer Condensation for 1,6-Naphthyridine Derivatives

The Friedländer condensation offers a versatile route to naphthyridine derivatives. smolecule.com This reaction involves the condensation of an o-aminopyridine carbaldehyde or ketone with a compound containing an active methylene (B1212753) group, typically catalyzed by an acid or base. organic-chemistry.org For the synthesis of 1,6-naphthyridine derivatives, this would involve a derivative of 4-aminopyridine-3-carbaldehyde. The reaction proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the final product. smolecule.com

While the classical Friedländer reaction can require harsh conditions, modern variations have been developed. ekb.eg For instance, the synthesis of arylbenzo[h] smolecule.commdpi.comnaphthyridines has been achieved through the Friedländer condensation of 4-amino-2-chloro/2-arylquinoline-3-carbaldehyde with aromatic ketones. nih.gov Similarly, pyrazolo[3,4-b] smolecule.commdpi.comnaphthyridine derivatives can be synthesized from 5-aminopyrazole-4-carbaldehydes. scispace.com

Gould-Jacobs Reaction in 1,6-Naphthyridine Synthesis

The Gould-Jacobs reaction is a significant method for synthesizing quinolin-4-one structures, which can be extended to the synthesis of naphthyridin-4-ones. mdpi.com The reaction begins with the condensation of an aminopyridine with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (EMME), to form an anilidomethylenemalonic ester. wikipedia.org This intermediate then undergoes thermal cyclization at high temperatures to form a 4-hydroxy-3-carboalkoxy-1,6-naphthyridine. mdpi.comwikipedia.org Subsequent hydrolysis and decarboxylation yield the 1,6-naphthyridin-4-ol. mdpi.com

This method has been successfully applied to the synthesis of various substituted 1,6-naphthyridines. For example, the reaction can be initiated with ethyl 3-aminopyridine-4-carboxylate and diethyl ethoxymethylenemalonate. The cyclization step is often carried out in a high-boiling solvent like Dowtherm A. mdpi.comlookchem.com

Table 2: Gould-Jacobs Reaction for 1,6-Naphthyridine Derivatives

| Aminopyridine Derivative | Malonic Acid Derivative | Key Steps | Product |

| 3-Aminopyridine | Diethyl methylenemalonate | Condensation, Thermal Cyclization | 1,6-Naphthyridine derivative |

| Ethyl 3-aminopyridine-4-carboxylate | Diethyl ethoxymethylenemalonate | Condensation, Thermal Cyclization | 4-Hydroxy-3-carboethoxy-1,6-naphthyridine |

| Aminopyridine | Ethoxymethylene malonate | Condensation, Cyclization in Dowtherm A, Hydrolysis, Decarboxylation | This compound lookchem.com |

Conrad-Limpach Reaction and its Relevance to Naphthyridin-4-ol Structures

The Conrad-Limpach reaction provides a direct route to 4-hydroxyquinolines and, by analogy, 1,6-naphthyridin-4-ols. wikipedia.orgmdpi.com This synthesis involves the condensation of an aminopyridine with a β-ketoester. wikipedia.org The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline (B1666331) derivative. wikipedia.org

The regioselectivity of the Conrad-Limpach reaction is a critical aspect. Depending on the reaction conditions, different isomers can be formed. For instance, in the synthesis of benzo[c] smolecule.comvulcanchem.comnaphthyridinones from 1-methoxyisoquinolin-3-amine (B1611324) and ethyl acetoacetate, the Conrad-Limpach conditions lead to the 4(1H)-one isomer. publish.csiro.au While this method has been explored for various naphthyridine isomers, its application to the synthesis of 4-chloro-2-methyl-1,6-naphthyridine (B12314932) from 4-aminopyridine was reported to be unsuccessful in one instance, highlighting the specific challenges associated with the 1,6-naphthyridine scaffold. nih.gov However, a more recent study has demonstrated the successful use of Conrad-Limpach cyclization for the construction of 5-chloro-3-substituted-1,6-naphthyridin-4-one derivatives. researchgate.net

Modern Synthetic Strategies for this compound

In recent years, modern synthetic methodologies have been developed to overcome the limitations of classical approaches, offering more efficient and environmentally friendly routes to 1,6-naphthyridine derivatives.

Multi-Component Reactions (MCRs) for 1,6-Naphthyridine Scaffolds

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic scaffolds like 1,6-naphthyridines in a single step. rsc.orgresearchgate.net These reactions offer high atom economy and procedural simplicity. rsc.org

Several MCR strategies have been reported for the synthesis of 1,6-naphthyridine derivatives. One approach involves the catalyst-free, one-pot condensation of salicylaldehyde (B1680747) derivatives, malononitrile (B47326) dimer, and active methylene compounds in a green solvent like polyethylene (B3416737) glycol (PEG-400) to produce chromeno smolecule.commdpi.comnaphthyridine derivatives. rsc.org Another example is the three-component reaction of an aromatic aldehyde, an amine, and a cyclic ketone or diketone under catalyst-free conditions. smolecule.com In a notable development, a diastereoselective synthesis of pyrano- and furano-naphthyridine derivatives was achieved through a multi-component coupling reaction of 4-aminopyridine and cyclic enol ethers catalyzed by camphor (B46023) sulfonic acid (CSA). ekb.eg Furthermore, substituted 1,6-naphthyridine derivatives have been synthesized with high efficiency through a multicomponent reaction involving benzaldehyde (B42025) derivatives, malononitrile, and 4-aminocoumarin (B1268506) in an aqueous solution. researchgate.net

Table 3: Examples of Multi-Component Reactions for 1,6-Naphthyridine Synthesis

| Components | Catalyst/Solvent | Product Type | Key Features |

| Salicylaldehyde derivatives, malononitrile dimer, active methylene compounds | Catalyst-free / PEG-400 | Chromeno smolecule.commdpi.comnaphthyridine derivatives | Green synthesis, high atom economy. rsc.org |

| Aromatic aldehyde, amine, cyclic ketone/diketone | Catalyst-free | Fused tetracyclic 1,6-naphthyridine derivatives | Cascade reaction with excellent yields. smolecule.com |

| 4-Aminopyridine, cyclic enol ethers | Camphor sulfonic acid (CSA) | Pyrano- and furano-naphthyridine derivatives | Diastereoselective synthesis. ekb.eg |

| Benzaldehyde derivatives, malononitrile, 4-aminocoumarin | Recyclable catalyst / Aqueous solution | Substituted 1,6-naphthyridine derivatives | High efficiency, straightforward separation. researchgate.net |

Organocatalytic Approaches in Diastereoselective Synthesis

Researchers have successfully achieved the diastereoselective synthesis of pyrano- and furano-naphthyridine derivatives through an ABB'-type multicomponent coupling reaction. ekb.eg This approach utilizes camphor sulfonic acid (CSA) as an organocatalyst to facilitate the reaction between 4-aminopyridine and cyclic enol ethers, yielding the fused naphthyridine systems with high yields and a primary preference for the cis diastereomer. ekb.eg Interestingly, the diastereoselectivity can be shifted towards the trans isomer by the addition of water to the reaction mixture. ekb.eg This method highlights the utility of organocatalysis in controlling stereochemical outcomes in the synthesis of complex heterocyclic systems.

In a different approach, a highly efficient asymmetric synthesis of dihydronaphthalenes has been developed using an organocatalytic process involving isobenzopyrylium ions. nih.gov This reaction achieves excellent asymmetric induction without the need for an anchoring group or a metal catalyst, which were previously required. nih.gov The success of this method is attributed to the in situ generation of a chiral counteranion from a chiral phosphate (B84403) and a boronic acid, which also acts as the nucleophile. nih.gov While not directly producing 1,6-naphthyridines, this methodology for creating chiral cyclic structures demonstrates the potential of organocatalysis for the asymmetric synthesis of related heterocyclic systems.

Metal-Catalyzed Annulation and Cross-Coupling Reactions

Transition metal-catalyzed reactions, particularly annulation and cross-coupling, are cornerstone strategies for the efficient construction and functionalization of the 1,6-naphthyridine core. rsc.org These methods offer high efficiency and selectivity in forming carbocyclic and heterocyclic frameworks. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been extensively used to create substituted 1,6-naphthyridines. For instance, 5,7-dichloro-1,6-naphthyridine (B1340720) can be selectively functionalized, with the initial attack occurring at the C5 position. thieme-connect.comresearchgate.net This regioselectivity allows for the stepwise introduction of different aryl groups. researchgate.net Similarly, a rapid method for diversifying the 1,6-naphthyridine scaffold involves the use of heteroaryl ditriflates, which can undergo one-pot difunctionalization reactions. acs.org

Rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes provides another route to quinoline derivatives, which are structurally related to naphthyridines. acs.org This C-H activation strategy demonstrates the potential for building fused heterocyclic systems. Furthermore, copper bromide has been shown to catalyze the intramolecular [4+2] hetero-Diels-Alder reaction of in situ generated heterodienes to furnish 5,6-dihydrodibenzo[b,h] thieme-connect.comnaphthyridines in high yields. researchgate.net

| Catalyst | Reactants | Product | Key Features |

| Palladium(0) | 5,7-dichloro-1,6-naphthyridine, Arylboronic acids | Mono- and diarylated 1,6-naphthyridines | Site-selective, first attack at position 5. thieme-connect.com |

| Palladium(0) | 1,6-Naphthyridine-5,7-ditriflate, Various nucleophiles/coupling partners | Differentially 5,7,8-substituted 1,6-naphthyridines | Rapid, one-pot difunctionalization. acs.org |

| Rhodium(III) | Pyridines, Alkynes | Quinolines | Oxidative annulation via C-H activation. acs.org |

| Copper Bromide | 2-(N-propargylamino)benzaldehydes, Arylamines | 5,6-Dihydrodibenzo[b,h] thieme-connect.comnaphthyridines | Intramolecular hetero-Diels-Alder reaction. researchgate.net |

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis (MAOS) has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of various 1,6-naphthyridine derivatives.

One notable application is the catalyst-free reaction of 6-amino-2-methylthiopyrimidin-4(3H)-one with (E)-3,5-bis(benzylidene)-1-alkyl-4-piperidones under microwave irradiation to produce pyrimido[4,5-b] thieme-connect.comnaphthyridin-4(3H)-ones. nih.gov This method provides a rapid and efficient route to these fused heterocyclic systems.

Another example involves a sequential three-component reaction of 3,5-diarylidenepiperidin-4-one, malononitrile, and an amine in acetic acid under microwave irradiation to synthesize N-substituted 2-amino-1,6-naphthyridine derivatives in excellent yields. researchgate.net Microwave irradiation has also been employed in the synthesis of 1,8-naphthyridine (B1210474) derivatives, demonstrating its broad applicability in the synthesis of naphthyridine isomers. For instance, the cyclization of 7-aminosubstituted-2-methyl-1,8-naphthyridin-4-ol derivatives with chloroacetyl chloride is efficiently achieved using microwave heating. rasayanjournal.co.in Similarly, the Grohe-Heitzer reaction for the synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has been significantly improved by using microwave energy, reducing the reaction time from hours to minutes. scielo.org.mxscielo.org.mx

| Reaction Type | Reactants | Product | Conditions |

| Catalyst-free condensation | 6-Amino-2-methylthiopyrimidin-4(3H)-one, (E)-3,5-bis(benzylidene)-1-alkyl-4-piperidones | Pyrimido[4,5-b] thieme-connect.comnaphthyridin-4(3H)-ones | Microwave irradiation. nih.gov |

| Three-component reaction | 3,5-Diarylidenepiperidin-4-one, Malononitrile, Amine | N-substituted 2-amino-1,6-naphthyridine derivatives | Acetic acid, Microwave irradiation. researchgate.net |

| Cyclization | 7-Aminosubstituted-2-methyl-1,8-naphthyridin-4-ol, Chloroacetyl chloride | 4-Azetidinone derivatives of 1,8-naphthyridine | Microwave irradiation. rasayanjournal.co.in |

| Grohe-Heitzer reaction | 2,6-Dichloronicotinic acid, Ethyl malonate potassium salt | Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | Microwave irradiation. scielo.org.mx |

Oxidative Cyclization Reactions in 1,6-Naphthyridine Formation

Oxidative cyclization is a key strategy for the synthesis of various fused heterocyclic systems, including those containing the 1,6-naphthyridine core. mdpi.comresearchgate.net This method often involves the formation of a new ring through an oxidation process, leading to aromatic or partially saturated cyclic structures.

A notable example is the synthesis of benzo[b]chromeno[4,3,2-de] thieme-connect.comnaphthyridines through the intramolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in formic acid. mdpi.com The reaction proceeds first through cyclization, followed by oxidation, to yield the fused polycyclic compounds. mdpi.com This method is facile and allows for easy isolation of the final products. mdpi.com

In the context of natural product synthesis, an ortho-selective oxidative cyclization reaction has been utilized to form the benzo[de] thieme-connect.com-naphthyridine ring system, a core structure in aaptamine (B1664758) alkaloids. nih.gov This approach highlights the power of oxidative cyclization in constructing complex molecular architectures. While not directly forming this compound, these examples demonstrate the versatility of oxidative cyclization in generating the broader 1,6-naphthyridine framework.

Derivatization Strategies for this compound

The 1,6-naphthyridine core is a versatile scaffold that allows for functionalization at various positions, leading to a diverse range of derivatives with tailored properties. Derivatization strategies are crucial for exploring the chemical space around this privileged structure and for developing compounds with specific biological activities.

Functionalization at Various Positions of the 1,6-Naphthyridine Core

The 1,6-naphthyridine ring system can be functionalized at multiple sites, enabling the synthesis of a wide array of derivatives. thieme-connect.comacs.org Common strategies include nucleophilic substitution, cross-coupling reactions, and the modification of existing functional groups.

For instance, the chlorine atom in 5-chloro-1,6-naphthyridine (B1589994) is reactive towards nucleophilic substitution, allowing for the introduction of various substituents at the C5 position. evitachem.com This compound also serves as a precursor for further functionalization through reactions like Suzuki-Miyaura coupling to introduce aryl groups. evitachem.com A recent report details a method for the rapid diversification of the 1,6-naphthyridine scaffold via a 1,6-naphthyridine-5,7-ditriflate intermediate. thieme-connect.comacs.org This highly reactive intermediate allows for sequential and regioselective functionalization at the C5 and C7 positions through a combination of SNAr and cross-coupling reactions. thieme-connect.comacs.org Substitution at the C8 position can be achieved through the nucleophilic substitution of a 2-chloronicotinic ester with a nitrile anion, followed by cyclization. thieme-connect.com

The synthesis of 1,6-naphthyridin-2(1H)-ones with diverse substituents at the C3, C4, C5, and C7 positions has also been extensively explored. nih.gov These strategies often involve the condensation of substituted pyridones with various reagents. nih.gov

Synthesis of Fused Polycyclic Systems Incorporating 1,6-Naphthyridine

The 1,6-naphthyridine moiety can be incorporated into larger, fused polycyclic systems, leading to novel chemical entities with unique structural and electronic properties. mdpi.comresearchgate.net These complex architectures are often synthesized through multicomponent reactions or intramolecular cyclizations.

A three-component reaction between an aromatic aldehyde, an amine (such as 1H-indazol-5-amine or 1H-indol-5-amine), and tert-butyl 2,4-dioxopiperidine-1-carboxylate in refluxing ethanol (B145695) provides a straightforward, catalyst-free method for constructing fused tetracyclic heterocycles containing the thieme-connect.comnaphthyridine core. researchgate.netacs.org This approach allows for the generation of a library of diverse polycyclic compounds. researchgate.net

Another strategy involves the synthesis of benzo[b]chromeno[4,3,2-de] thieme-connect.comnaphthyridines via an intramolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines. mdpi.com The synthesis of another novel polycyclic system, 14-methylbenzo[h]naphtho-[1′2′:4,5]thieno[2,3-c] thieme-connect.comnaphthyridine, has also been reported, demonstrating the versatility of synthetic methods to create complex fused structures. najah.edu Furthermore, the synthesis of 2-amino-14-(4-methoxyphenyl)-4-methyl-5-phenyl-14H-benzo researchgate.netchromeno[2,3-H] thieme-connect.comnaphthyridine-3-carbonitrile has been achieved through the cyclization of an intermediate with malononitrile. scispace.com

| Synthetic Method | Reactants | Product | Key Features |

| Three-component reaction | Aromatic aldehyde, Amine, tert-Butyl 2,4-dioxopiperidine-1-carboxylate | Fused tetracyclic thieme-connect.comnaphthyridines | Catalyst-free, one-pot reaction. researchgate.netacs.org |

| Intramolecular oxidative cyclization | 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines | Benzo[b]chromeno[4,3,2-de] thieme-connect.comnaphthyridines | Facile isolation of products. mdpi.com |

| Multi-step synthesis | Known intermediates | 14-Methylbenzo[h]naphtho-[1′2′:4,5]thieno[2,3-c] thieme-connect.comnaphthyridine | Construction of a novel polycyclic system. najah.edu |

| Cyclization | Intermediate from benzoyl acetone (B3395972) reaction, Malononitrile | 2-Amino-14-(4-methoxyphenyl)-4-methyl-5-phenyl-14H-benzo researchgate.netchromeno[2,3-H] thieme-connect.comnaphthyridine-3-carbonitrile | Formation of a complex benzo-fused chromeno-naphthyridine. scispace.com |

Preparation of N-Oxide Derivatives and their Transformations

The introduction of an N-oxide functionality to the 1,6-naphthyridine scaffold serves as a pivotal step in the diversification of its derivatives, enhancing the reactivity of the heterocyclic system towards both electrophilic and nucleophilic reagents. This section details the synthetic strategies for the preparation of 1,6-naphthyridine N-oxides and their subsequent chemical transformations, with a focus on derivatives of this compound.

The N-oxidation of the 1,6-naphthyridine ring is a critical transformation that activates the molecule for further functionalization. While direct N-oxidation of this compound is not extensively documented, analogous reactions with related naphthyridine systems provide a strong precedent for this conversion. A common method for the synthesis of the parent 1,6-naphthyridine-N-oxide involves a modified Skraup reaction starting from 4-aminopyridine-N-oxide. acs.org This intermediate can then theoretically be converted to 4-hydroxy-1,6-naphthyridine-N-oxide.

Alternatively, direct oxidation of a pre-existing 1,6-naphthyridine core is a viable route. For the closely related 1,5-naphthyridine (B1222797) series, N-oxides are readily prepared using standard oxidizing agents such as 3-chloroperbenzoic acid (m-CPBA). mdpi.com It is anticipated that a similar approach would be effective for the N-oxidation of this compound, likely yielding the corresponding N-oxide. The regioselectivity of this oxidation would be an important consideration, with the N1 and N6 positions being potential sites for oxidation.

The resulting this compound N-oxides are versatile intermediates for a variety of chemical transformations. Drawing parallels from the reactivity of other heterocyclic N-oxides, these compounds can undergo several important reactions.

One of the key transformations of N-oxides is their reaction with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the C2 or C4 position. This reaction proceeds through the formation of a reactive intermediate that is susceptible to nucleophilic attack by the chloride ion.

Another significant reaction is cyanation. For instance, benzo[h] smolecule.commdpi.comnaphthyridine N-oxides can be smoothly converted to their corresponding carbonitriles by treatment with trimethylsilyl (B98337) cyanide (Me₃SiCN). researchgate.net This method provides a direct route to introduce a cyano group, which is a valuable precursor for other functional groups such as carboxylic acids and amides. The reaction of 1,5-naphthyridine N-oxides with trimethylsilyl cyanide also proceeds efficiently, particularly under microwave irradiation, to yield the corresponding 2-cyano-1,5-naphthyridine. mdpi.com

The following table summarizes analogous transformations that could be applied to this compound N-oxides, based on established reactivity patterns of related naphthyridine N-oxides.

| Starting Material Analogue | Reagent(s) | Product Type | Reference |

| 1,5-Naphthyridine N-oxide | POCl₃ | 2-Chloro-1,5-naphthyridine | mdpi.com |

| Benzo[h] smolecule.commdpi.comnaphthyridine N-oxide | Me₃SiCN | Benzo[h] smolecule.commdpi.comnaphthyridine-5-carbonitrile | researchgate.net |

| 1,5-Naphthyridine N-oxide | Me₃SiCN | 2-Cyano-1,5-naphthyridine | mdpi.com |

| 2-Amino-5-chlorobenzophenone | 1. Hydroxylamine2. Chloroacetyl chloride3. Methylamine (B109427) | Benzodiazepine-4-oxide | nih.gov |

The reactivity of the N-oxide group also allows for rearrangements and ring-expansion reactions under certain conditions, further expanding the synthetic utility of these intermediates. For example, the treatment of quinazoline (B50416) N-oxide with methylamine leads to a benzodiazepine-4-oxide through a ring expansion mechanism. nih.gov While not a direct transformation of a 1,6-naphthyridine, this highlights the potential for skeletal diversification originating from the N-oxide functionality.

Advanced Characterization Techniques for 1,6 Naphthyridin 4 Ol Analogues

Spectroscopic Analysis of 1,6-Naphthyridin-4-OL Derivatives

Spectroscopic techniques are fundamental in elucidating the intricate molecular architecture of this compound derivatives. Each method offers unique information, and together they provide a comprehensive understanding of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of the parent 1,6-naphthyridine (B1220473), distinct signals are observed for each proton, with chemical shifts (δ) typically appearing between 7.5 and 9.3 ppm in CDCl₃. chemicalbook.com For instance, the proton at position 5 often appears as a doublet of doublets, indicating coupling with neighboring protons. The precise chemical shifts and coupling constants (J values) are highly sensitive to the substitution pattern on the naphthyridine core.

For substituted analogues, such as 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] chemicalbook.comnih.govnaphthyridine, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons in the range of 7.56-8.18 ppm. mdpi.com The aliphatic protons of the tetrahydro- portion of the molecule and the methyl group appear at higher fields, typically between 2.58 and 3.84 ppm. mdpi.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework. For the aforementioned tetrahydrobenzo[b] chemicalbook.comnih.govnaphthyridine derivative, the carbon signals appear in the range of 33.8 to 156.6 ppm in CDCl₃. mdpi.com The chemical shifts of the aromatic carbons are particularly informative for determining the position of substituents.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, further confirming the molecular structure. hyphadiscovery.com These advanced experiments are crucial for assigning the signals of complex this compound analogues and resolving any structural ambiguities. hyphadiscovery.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 1,6-Naphthyridine Derivative

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

A key feature in the IR spectrum of this compound is the presence of a broad absorption band in the region of 3400-3650 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. pressbooks.pub The broadness of this peak is often due to hydrogen bonding. In derivatives where the hydroxyl group is part of a carbonyl system, such as in 1,6-naphthyridin-2(1H)-ones, a strong, sharp absorption band corresponding to the C=O stretching vibration is observed between 1670 and 1780 cm⁻¹. pressbooks.pub

The aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. vscht.czlumenlearning.com The C=C and C=N stretching vibrations of the naphthyridine ring system give rise to a series of absorptions in the 1400-1600 cm⁻¹ region. lumenlearning.comlibretexts.org These bands can be complex and are useful for fingerprinting the specific substitution pattern of the aromatic core.

For example, in a derivative containing a nitrile group, a sharp, medium-intensity absorption would be expected in the 2210-2260 cm⁻¹ range. pressbooks.pub The presence of an amine N-H group would be indicated by one or two sharp bands in the 3300-3500 cm⁻¹ region. pressbooks.pub

Table 2: Characteristic IR Absorption Frequencies for this compound Analogues

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound derivatives. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. For nitrogen-containing compounds like 1,6-naphthyridines, the molecular ion peak will have an odd m/z value if it contains an odd number of nitrogen atoms, a useful rule for structural confirmation.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. For example, the calculated m/z for the [M+H]⁺ ion of C₁₃H₁₃ClN₂ is 233.0846, and a measured value of 233.0831 would confirm this elemental composition. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions can be used to deduce the connectivity of the atoms. chemguide.co.uklibretexts.org For instance, in esters of 1,6-naphthyridine derivatives, fragmentation often occurs adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the chromophore, which is the part of the molecule responsible for light absorption.

The UV-Vis spectra of 1,6-naphthyridine derivatives typically show multiple absorption bands corresponding to π → π* and n → π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents on the naphthyridine ring and the solvent used for the measurement.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. informahealthcare.com This effect is studied by recording the UV-Vis spectra of a this compound analogue in a series of solvents with varying polarities. nih.govresearchgate.net A bathochromic shift (red shift) to longer wavelengths with increasing solvent polarity indicates that the excited state is more polar than the ground state. taylorandfrancis.com Conversely, a hypsochromic shift (blue shift) to shorter wavelengths suggests that the ground state is more polar.

For example, a study on 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester showed that the formation of zwitterionic species was observed only in hydrogen bond donor solvents, indicating solvent assistance in proton transfer. nih.gov These studies provide insights into the electronic structure of the molecule and its interactions with the surrounding medium.

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive structural information for this compound analogues in the solid state.

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

For a crystal of a 1,6-naphthyridine derivative to be suitable for X-ray diffraction, it must be of sufficient size and quality. The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map, from which the positions of the atoms can be determined.

An example of a crystallographic study on a related compound, 2,9-dimethyl-7-phenyl-N-(4-methylphenyl)dibenzo[b,h] chemicalbook.comnih.govnaphthyridin-6-amine, revealed a nearly planar fused tetracyclic ring system. nih.gov The phenyl ring and the phenylamino (B1219803) group were found to be inclined to the mean plane of the fused ring system at angles of 82.68° and 35.31°, respectively. nih.gov The crystal structure also showed the presence of weak intermolecular C-H···N hydrogen bonds and π-π stacking interactions, which stabilize the crystal packing. nih.gov

Table 3: Illustrative Crystallographic Data for a Dibenzo[b,h] chemicalbook.comnih.govnaphthyridine Derivative

Computational Chemistry and Theoretical Studies of 1,6 Naphthyridin 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecular systems, offering a balance between accuracy and computational cost. unige.chq-chem.com It is used to determine the electronic structure of molecules, providing insights into their geometry, reactivity, and spectroscopic characteristics. unige.chq-chem.com

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. faccts.deqcware.com For 1,6-Naphthyridin-4-OL and its derivatives, DFT methods are employed to predict their optimized geometries. researchgate.net The choice of functional and basis set, such as B3LYP with a 6-31G(d) basis set, is crucial for obtaining accurate structural parameters. researchgate.netuni-muenchen.de These calculations reveal bond lengths, bond angles, and dihedral angles that characterize the molecule's shape.

The electronic structure of a molecule describes the distribution and energy of its electrons. researchgate.net Analysis of the electronic structure provides information about molecular orbitals, charge distribution, and electrostatic potential. For naphthyridine derivatives, understanding the electronic structure is key to predicting their behavior in chemical reactions and their potential applications in materials science. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets

| Functional | Type | Description | Basis Set | Type |

|---|---|---|---|---|

| B3LYP | Hybrid GGA | A popular functional that mixes Hartree-Fock exchange with DFT exchange and correlation. q-chem.comuni-muenchen.de | 6-31G(d) | Pople-style |

| PBE0 | Hybrid GGA | A parameter-free hybrid functional. uni-muenchen.de | cc-pVTZ | Correlation-consistent |

| M06-2X | Hybrid meta-GGA | A functional with a high percentage of Hartree-Fock exchange, good for non-covalent interactions. q-chem.com | aug-cc-pVTZ | Augmented correlation-consistent |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energies and shapes of these orbitals are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.netpku.edu.cn The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). youtube.com

For this compound derivatives, FMO analysis helps to understand their charge transfer characteristics. researchgate.netajchem-a.com The energy gap between the HOMO and LUMO is an important indicator of molecular stability; a larger gap suggests higher stability. niscpr.res.in These calculations are often performed using DFT methods, and the results can be correlated with experimental observations, such as absorption and emission spectra. researchgate.net

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons. | Determines the molecule's ability to donate electrons (nucleophilicity). youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital. The lowest energy orbital without electrons. | Determines the molecule's ability to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the molecule's chemical reactivity and stability. A larger gap implies greater stability. niscpr.res.in |

Reactivity Descriptors (e.g., Fukui functions)

Reactivity descriptors derived from DFT, such as Fukui functions, provide a quantitative measure of the local reactivity of different sites within a molecule. nih.gov The Fukui function, defined as the derivative of the electron density with respect to the number of electrons, helps to identify the atoms most susceptible to nucleophilic, electrophilic, or radical attack. faccts.de

For this compound, calculating Fukui functions can pinpoint the reactive centers in the molecule, guiding the understanding of its chemical behavior and potential for functionalization. This analysis is valuable in predicting the outcomes of chemical reactions and in designing new derivatives with desired reactivity. nih.gov

Spectroscopic Property Prediction (e.g., IR, NMR)

DFT calculations are widely used to predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netnmrdb.org By calculating the vibrational frequencies, one can generate a theoretical IR spectrum that can be compared with experimental data to confirm the molecular structure. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental spectra for structural elucidation. researchgate.netnmrdb.org

For naphthyridine derivatives, theoretical predictions of IR and NMR spectra have been shown to be in good agreement with experimental results, aiding in the characterization of these compounds. researchgate.net These computational methods provide a powerful tool for interpreting complex experimental spectra and confirming the identity of synthesized molecules. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, dynamics, and interactions of molecules over time. nih.govnih.gov

For systems involving this compound, MD simulations can be used to explore their interactions with biological macromolecules, such as proteins or nucleic acids. nih.gov These simulations can reveal the binding modes and affinities of naphthyridine derivatives to their biological targets, providing insights that are crucial for drug design and development. nih.govmolaid.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.cominsilico.eu By identifying the physicochemical properties and structural features that are important for a particular biological activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.govfrontiersin.org

In the context of 1,6-naphthyridine (B1220473) derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for their biological activity, for instance, as VEGFR-2 inhibitors. japsonline.com These models use steric, electrostatic, and other fields to correlate the molecular structure with inhibitory activity, providing a framework for the rational design of more potent analogs. japsonline.com

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to correlate the biological activity of a set of molecules with their 3D steric and electrostatic fields. uniroma1.it This method helps in understanding how variations in the shape and electronic character of a molecule can influence its interaction with a biological target.

A computational study was performed on a series of 4-oxo-1,4-dihydro-1,6-naphthyridine derivatives, which are tautomers of this compound, to understand their binding affinity as selective agonists for the Cannabinoid Receptor 2 (CB2). nih.gov In this research, CoMFA models were developed to identify the key structural features that impact their binding. nih.gov While the CoMFA models were generated, the study ultimately found that the Comparative Molecular Similarity Indices Analysis (CoMSIA) model provided a better predictive capability for this specific class of compounds. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Following the CoMFA investigation, a more refined 3D-QSAR analysis was conducted using Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov CoMSIA evaluates not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often resulting in more detailed and predictive models. semanticscholar.org

For the series of 4-oxo-1,4-dihydro-1,6-naphthyridine derivatives, the final CoMSIA model proved to be the most predictive in elucidating the structure-activity relationship for CB2 receptor binding. nih.gov The model yielded strong statistical validation, indicating its robustness and predictive power. nih.gov The key statistical parameters for the optimal CoMSIA model are presented below.

| Parameter | Value | Description |

|---|---|---|

| r²_ncv | 0.84 | Non-cross-validated correlation coefficient, indicating a strong fit of the model to the training set data. |

| r²_cv (q²) | 0.619 | Cross-validated correlation coefficient (leave-one-out), a measure of the model's internal predictive ability. A value > 0.5 is considered good. |

| SEE | 0.369 | Standard Error of Estimate, indicating the precision of the predictions made by the model. |

| r²_pred | 0.75 | Predictive correlation coefficient for the external test set, confirming the model's ability to predict the activity of new compounds. A value > 0.6 is desirable. |

The high predictive capability of this CoMSIA model provides valuable guidance for the synthesis of new, selective 1,6-naphthyridine-based analogues with potentially improved affinity for the CB2 receptor. nih.gov

In silico ADME Prediction and Pharmacokinetic Studies

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and pharmacokinetic studies are crucial for evaluating the drug-like potential of new chemical entities. eijppr.comtandfonline.com These computational methods assess properties based on physicochemical parameters like those described in Lipinski's rule of five (e.g., molecular weight ≤ 500, logP ≤ 5) to predict oral bioavailability. eijppr.com

The table below summarizes key pharmacokinetic parameters observed for specific, highly optimized 1,6-naphthyridin-4-one derivatives in animal models.

| Compound | Animal Model | Half-Life (t½) | Bioavailability (F%) | Other Parameters | Reference |

|---|---|---|---|---|---|

| Compound 13c (AXL Inhibitor) | Sprague-Dawley Rats | - | - | MRT = 16.5 h; AUC₀-∞ = 59,815 ng·h/mL | nih.gov |

| Compound 3 (mTOR Inhibitor) | Swiss Albino Mice | < 2 hours | 51% | - | mit.edu |

| Compound 20j (MET Kinase Inhibitor) | Rats | 4.13 h | 44.9% | - | nih.gov |

These studies demonstrate that while some derivatives may exhibit short half-lives, chemical modifications to the 1,6-naphthyridin-4-one scaffold can lead to compounds with favorable oral bioavailability and exposure, highlighting the value of pharmacokinetic screening in the drug discovery process. nih.govnih.govmit.edu

Structure Activity Relationship Sar and Mechanism of Action Studies of 1,6 Naphthyridin 4 Ol

Elucidation of Key Structural Features for Biological Activity

The 1,6-naphthyridine (B1220473) core is a versatile scaffold, and modifications at various positions significantly influence its biological profile. vulcanchem.comnih.gov Key structural features that have been identified as critical for the biological activity of 1,6-naphthyridin-4-ol derivatives include:

The 4-ol (or 4-one) Moiety: The hydroxyl group at the C-4 position, which can exist in tautomeric equilibrium with its keto form (1,6-naphthyridin-4(1H)-one), is a critical determinant of activity. vulcanchem.com This group often participates in crucial hydrogen bonding interactions with biological targets.

Substituents at Various Positions: The nature and position of substituents on the naphthyridine ring system dramatically modulate the compound's potency, selectivity, and pharmacokinetic properties. For instance, in a series of 1,6-naphthyridinone-based MET kinase inhibitors, the addition of a quinoline (B57606) moiety was a key design element. nih.gov Similarly, for AXL inhibitors, specific substitutions were optimized to enhance potency and selectivity over the MET kinase. nih.gov

Research on 7-substituted-1,6-naphthyridin-8-ol derivatives has demonstrated that the 8-hydroxyl group is essential for antileishmanial activity, as its removal or methylation leads to a significant decrease in potency. nih.govacs.org This suggests that this hydroxyl group is a key pharmacophoric element involved in target binding. acs.org

Investigation of Binding to Specific Biological Targets

The pharmacological effects of this compound derivatives stem from their ability to interact with and modulate the function of specific biological macromolecules.

The 1,6-naphthyridine scaffold has proven to be a fertile ground for the development of various enzyme inhibitors.

Kinase Inhibition: Derivatives of 1,6-naphthyridin-4-one have been extensively investigated as kinase inhibitors for cancer therapy. nih.govnih.govnih.gov They have shown potent inhibitory activity against receptor tyrosine kinases such as AXL and MET. nih.govnih.govnih.gov For example, a series of 1,6-naphthyridin-4-one derivatives were developed as potent AXL inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov Structure-based drug design and scaffold hopping strategies have been employed to optimize these inhibitors for improved potency and pharmacokinetic profiles. nih.gov Furthermore, 1,6-naphthyridinone derivatives have been designed as selective type II AXL inhibitors, demonstrating significant antitumor efficacy. nih.gov The 1,6-naphthyridine core also serves as a scaffold for spleen tyrosine kinase (Syk) inhibitors, which are of interest for treating inflammatory and autoimmune diseases. google.com Substituted naphthyridine compounds have also been developed as inhibitors of Akt activity, with some showing selectivity for specific Akt isoforms. google.com

Phosphodiesterase (PDE) Inhibition: 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones have been designed as potent and selective inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways. nih.gov X-ray crystallography has confirmed the binding mode of these inhibitors within the PDE4 active site. nih.gov

Monoamine Oxidase-B (MAO-B) Inhibition: The 1,6-naphthyridine scaffold has been explored for the development of MAO-B inhibitors, which are relevant for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govresearchgate.netgoogle.commdpi.com Certain benzo[b] vulcanchem.comnaphthyridine derivatives have demonstrated MAO-B inhibitory activity in the low micromolar range. researchgate.netmdpi.com

Table 1: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Potency (Example) | Therapeutic Area |

|---|---|---|---|

| 1,6-Naphthyridin-4-one | AXL Kinase | IC50 = 3.2 nM nih.gov | Cancer |

| 1,6-Naphthyridin-4-one | MET Kinase | - | Cancer |

| 7-(1H-Pyrazol-4-yl)-1,6-naphthyridines | Spleen Tyrosine Kinase (Syk) | - | Inflammatory Diseases |

| 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones | Phosphodiesterase 4 (PDE4) | Subnanomolar | Inflammatory Diseases |

While much of the research on this compound derivatives has focused on enzyme inhibition, some studies have investigated their interactions with receptors. For instance, the broader class of naphthyridines has been studied for their potential to interact with neurotransmitter receptors, suggesting applications in neuropharmacology. smolecule.com However, specific receptor binding data for this compound itself is not extensively detailed in the provided context.

Mechanistic Investigations of Pharmacological Effects

The pharmacological effects of this compound derivatives are a direct consequence of their molecular interactions.

In the context of cancer, 1,6-naphthyridinone-based AXL inhibitors have been shown to significantly inhibit AXL-driven cell proliferation, suppress cell migration and invasion, and induce apoptosis in cancer cell lines. nih.gov The mechanism of some anticancer naphthyridine derivatives involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. nih.gov

For their anti-inflammatory effects, 1,6-naphthyridine derivatives that inhibit Syk kinase are thought to block the signaling pathways in B-cells and mast cells, thereby reducing the inflammatory response. google.com PDE4 inhibitors based on the 1,6-naphthyridine scaffold exert their anti-inflammatory effects by increasing intracellular levels of cyclic AMP (cAMP), which in turn downregulates the production of pro-inflammatory mediators. nih.gov

The neuroprotective potential of MAO-B inhibiting 1,6-naphthyridine derivatives is linked to their ability to prevent the breakdown of dopamine (B1211576) and reduce oxidative stress in the brain. nih.govnih.gov

Stereochemical Considerations in Biological Activity

Stereochemistry can play a pivotal role in the biological activity of chiral 1,6-naphthyridine derivatives. The three-dimensional arrangement of atoms can significantly affect how a molecule fits into the binding site of its biological target.

An asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold has been developed, highlighting the importance of obtaining enantiomerically pure compounds for pharmaceutical applications. vulcanchem.comacs.org This particular synthesis, which leads to a potent retinoid-related orphan receptor γt (RORγt) inverse agonist, underscores the necessity of controlling stereochemistry to achieve the desired pharmacological activity. acs.org The specific stereoisomer of a drug can exhibit greater potency and a better safety profile compared to its enantiomer or a racemic mixture.

Medicinal Chemistry and Pharmacological Applications of 1,6 Naphthyridin 4 Ol Derivatives

Anticancer Activity

The 1,6-naphthyridine (B1220473) core is a key pharmacophore in the development of novel anticancer agents. ekb.eg Derivatives of 1,6-naphthyridin-4-ol have demonstrated significant potential in this area through various mechanisms of action, including cytotoxicity against a range of cancer cell lines, inhibition of cell proliferation, induction of apoptosis, and modulation of specific targets within cancer signaling pathways. ekb.egnih.gov

Cytotoxicity Studies against Various Cancer Cell Lines

Derivatives of this compound have been the subject of numerous studies to evaluate their cytotoxic effects against a variety of human cancer cell lines. These investigations have revealed that structural modifications to the 1,6-naphthyridine ring system can lead to potent and sometimes selective anticancer activity.

For instance, a series of novel 4-hydroxybenzo[h] nih.govmdpi.comnaphthyridine-2,5-dione derivatives were synthesized and evaluated for their anti-proliferative activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines. Many of these compounds exhibited strong and selective cytotoxic activity against these cancer cells, while showing weaker cytotoxicity towards the normal human lung fibroblast cell line (HFL-1), suggesting a favorable therapeutic window. researchgate.net One of the most potent compounds in this series, substituted with a nitro group, demonstrated higher inhibitory activity than the standard drug 5-fluorouracil (B62378) against HCT-116 and MCF-7 cells, with IC50 values of 20.7±1.9 and 22.5±2.1 μg/mL, respectively. researchgate.net

In another study, a series of 1,8-naphthyridine (B1210474) derivatives, which share a similar bicyclic nitrogen-containing core, were evaluated for their in vitro cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.govnih.gov Several of these compounds were found to be more potent than the established anticancer agent colchicine. nih.govnih.gov Notably, the introduction of a naphthyl ring at the C-2 position significantly enhanced the cytotoxic activity. nih.gov The most potent compound in this series exhibited IC50 values of 0.7, 0.1, and 5.1 µM against HeLa, HL-60, and PC-3 cells, respectively. nih.govnih.gov

Furthermore, novel 1,3,4-thiadiazole (B1197879) derivatives incorporating a quinazolinone scaffold, a related heterocyclic system, have also been synthesized and evaluated for their antiproliferative activities against human cancer cell lines such as HeLa, MCF-7, and A549 (lung cancer). researchgate.net One compound demonstrated the strongest inhibitory activity against HeLa cells with an IC50 value of 1.40 µM. researchgate.net

These studies collectively highlight the potential of naphthyridine and related heterocyclic derivatives as a source of new cytotoxic agents for cancer therapy. The ability to modify the core structure and its substituents allows for the fine-tuning of cytotoxic potency and selectivity against various cancer cell types.

Table 1: Cytotoxicity of Selected Naphthyridine Derivatives

| Compound Type | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| 4-hydroxybenzo[h] nih.govmdpi.comnaphthyridine-2,5-dione derivatives | MCF-7, HCT-116, HepG-2 | Strong and selective cytotoxicity against cancer cells; one derivative more potent than 5-fluorouracil. | researchgate.net |

| 1,8-Naphthyridine derivatives | HeLa, HL-60, PC-3 | Several compounds more potent than colchicine; introduction of a naphthyl ring enhanced activity. | nih.govnih.gov |

| 1,3,4-Thiadiazole-quinazolinone derivatives | HeLa, MCF-7, A549 | One compound showed strong inhibition against HeLa cells (IC50 = 1.40 µM). | researchgate.net |

Inhibition of Cell Proliferation and Apoptosis Induction

Beyond general cytotoxicity, research has delved into the specific cellular mechanisms by which this compound derivatives exert their anticancer effects. A significant body of evidence points to their ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.

One study investigated a new 4-phenyl-1,8-naphthyridine derivative and found that it possessed powerful anti-proliferative activity on carcinoma cells. nih.gov The mechanism behind this effect was linked to alterations in mitochondria, including an initial increase in mitochondrial membrane potential followed by its loss, which in turn leads to the release of factors that trigger apoptosis. nih.gov Furthermore, this compound was observed to cause cell cycle arrest in the G2/M phase, likely by disrupting the dynamics of the microtubule network and impairing the formation of the mitotic spindle. nih.gov

Similarly, a novel dihydrobenzofuro[4,5-b] nih.govnih.govnaphthyridin-6-one derivative, MHY-449, was shown to inhibit the growth of human lung cancer cells in a manner dependent on both time and concentration. researchgate.net This compound induced cell cycle arrest and apoptosis, which was associated with the downregulation of the Akt signaling pathway. researchgate.net The apoptotic cell death triggered by MHY-449 involved the activation of the caspase cascade. researchgate.net

Matrine (B1676216), an alkaloid with a structure that includes a fused heterocyclic system, is known to inhibit cell proliferation and induce apoptosis. spandidos-publications.com Synthetic derivatives of matrine have been developed to enhance its anticancer properties. One such derivative demonstrated significantly more potent anti-proliferation activity against several human cancer cell lines, including lung, breast, and osteosarcoma cells, compared to the parent compound. spandidos-publications.com This derivative was also found to induce apoptosis in a dose-dependent manner. spandidos-publications.com

These findings underscore the importance of cell cycle inhibition and apoptosis induction as key mechanisms for the anticancer activity of naphthyridine derivatives. The ability of these compounds to interfere with fundamental cellular processes like cell division and programmed cell death makes them promising candidates for further development as cancer therapeutics.

Specific Target Modulation in Cancer Pathways

The anticancer activity of this compound derivatives is often linked to their ability to modulate specific molecular targets within cancer-related signaling pathways. By inhibiting key proteins that drive tumor growth and survival, these compounds can exert potent and selective therapeutic effects.

One prominent target for these derivatives is the receptor tyrosine kinase AXL. nih.gov A series of 1,6-naphthyridin-4-one derivatives were developed as potent AXL inhibitors. Through structure-based drug design, a lead compound was identified that exhibited a high inhibitory potency with an IC50 value of 3.2 ± 0.3 nM. nih.gov This compound demonstrated significant in vivo antitumor efficacy in a tumor xenograft model driven by AXL. nih.gov

Another important target is the fibroblast growth factor receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma (HCC). nih.gov A novel family of 1,6-naphthyridin-2(1H)-one derivatives was designed to specifically target a cysteine residue (Cys552) in the FGFR4 subtype. nih.gov A representative compound from this series showed improved inhibitory capability and selectivity for FGFR4, along with excellent anti-proliferative activities against FGFR4-dependent HCC cell lines. nih.gov

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and proliferation, making it an attractive target for cancer therapy. acs.org A tricyclic benzonaphthyridinone inhibitor, developed from a quinoline (B57606) starting point, was found to be a highly potent and selective mTOR inhibitor. acs.org This compound, known as Torin1, inhibited the phosphorylation of mTORC1 and mTORC2 substrates in cells at nanomolar concentrations and exhibited high selectivity for mTOR over other protein kinases. acs.org

Furthermore, some naphthyridine derivatives have been found to inhibit topoisomerase II, an enzyme crucial for DNA replication and a known target for several established anticancer drugs. nih.govnih.gov The ability of these compounds to interfere with topoisomerase II function contributes to their cytotoxic effects. nih.govnih.gov

The targeted modulation of key proteins in cancer pathways by this compound derivatives represents a sophisticated approach to cancer therapy, offering the potential for greater efficacy and reduced side effects compared to non-targeted cytotoxic agents.

Table 2: Specific Molecular Targets of Naphthyridine Derivatives in Cancer

| Derivative Class | Molecular Target | Key Findings | Reference |

|---|---|---|---|

| 1,6-Naphthyridin-4-one | AXL receptor tyrosine kinase | Potent inhibition with IC50 of 3.2 nM; in vivo antitumor efficacy. | nih.gov |

| 1,6-Naphthyridin-2(1H)-one | FGFR4 | Selective inhibition; anti-proliferative activity in FGFR4-dependent HCC cells. | nih.gov |

| Benzonaphthyridinone (Torin1) | mTOR | Potent and selective mTOR inhibition at nanomolar concentrations. | acs.org |

| Naphthyridine derivatives | Topoisomerase II | Inhibition of enzyme activity contributes to cytotoxicity. | nih.govnih.gov |

Antimicrobial Activity (Antibacterial, Antifungal)

The 1,6-naphthyridine scaffold is a well-established pharmacophore in the field of antimicrobial agents. Derivatives of this compound have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.

A study on fused 1,6-naphthyridines revealed that these compounds exhibit both antibacterial and antifungal properties. niscpr.res.in When tested against various pathogens, the synthesized compounds were found to be toxic to the tested fungi, with their activity being comparable to the commercial fungicide carbendazim. niscpr.res.in

The broader class of naphthyridine derivatives has a rich history in antimicrobial drug discovery. mdpi.com Nalidixic acid, a 1,8-naphthyridine derivative, was one of the first quinolone antibiotics and works by inhibiting bacterial DNA gyrase. mdpi.com More recent research has focused on developing new naphthyridine-based compounds to combat drug-resistant bacteria. For example, certain 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring have shown selective antibacterial activity against resistant strains of Bacillus subtilis. mdpi.com

Furthermore, a study on novel 3-N-substituted 1,8-naphthyridin-2(1H)-ones reported high inhibiting activity against the spore germination of Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.net

In the realm of antifungal activity, a naphthoquinone derivative isolated from Catalpa ovata demonstrated strong activity against various fungi, with IC50 values ranging from 20 to 75 µM. jmb.or.kr While not a direct 1,6-naphthyridine, this highlights the potential of related heterocyclic structures in antifungal drug discovery. Another study on monomeric alkaloids also reported on the antibacterial and antifungal properties of various heterocyclic compounds. mdpi.com

The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as DNA replication and cell wall synthesis. The continued exploration of this compound and related structures is a promising avenue for the development of new treatments for infectious diseases.

Anti-inflammatory and Antioxidant Properties

In addition to their anticancer and antimicrobial activities, derivatives of this compound have shown potential as anti-inflammatory and antioxidant agents.

A study on a series of 1,8-naphthyridine-3-carboxamide derivatives identified compounds with both anti-cancer and anti-inflammatory properties. nih.gov One particular derivative demonstrated potent inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell models. nih.gov This compound also showed in vivo efficacy by suppressing lipopolysaccharide (LPS)-induced cytokine production in mice and protecting them from endotoxin-induced lethality. nih.gov This dual activity suggests that such compounds could be developed to treat diseases with both inflammatory and proliferative components.

The antioxidant potential of related heterocyclic structures has also been investigated. A synthetic 8-hydroxyquinoline-resveratrol derivative exhibited potent antioxidant activity, surpassing that of known antioxidants like trolox (B1683679) and resveratrol (B1683913) in protecting against both exogenous and endogenous reactive oxygen species (ROS). amegroups.org This compound also demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and IL-1β in microglial cells. amegroups.org

Furthermore, a study on novel 1,6-naphthyridines derived from 2,2,6,6-tetramethylpiperidin-4-one reported on the in vitro antioxidant and anticancer evaluation of the synthesized products. researchgate.net

The anti-inflammatory and antioxidant properties of these compounds are significant, as chronic inflammation and oxidative stress are implicated in the pathogenesis of many diseases, including cancer and neurodegenerative disorders. The ability of this compound derivatives to modulate these processes highlights their potential for broader therapeutic applications.

Antihypertensive and Cardioprotective Effects

The pharmacological activities of this compound derivatives extend to the cardiovascular system, with some compounds exhibiting antihypertensive and cardioprotective effects.

While direct studies on this compound for these specific effects are limited in the provided context, the broader class of naphthyridine derivatives has been explored for such applications. For instance, certain 1,4-dihydro-1,6-naphthyridine (B594934) derivatives have been investigated as potassium channel openers, a mechanism that can lead to vasodilation and a reduction in blood pressure. google.com

The cardioprotective effects of related compounds are also of interest. For example, the fruit powder of Lagenaria siceraria, which contains flavonoids like orientin (B1677486) and isoorientin, has been shown to have antihypertensive and cardioprotective effects in a rat model of hypertension. nih.gov The antioxidant activity of these components is believed to contribute to the reduction of damage induced by the hypertensive state. nih.gov

Beta-adrenergic blockers, a major class of drugs used to treat hypertension and cardiovascular diseases, have evolved over three generations, with newer agents having improved side effect profiles. nih.gov While not naphthyridine derivatives themselves, the principles of targeting cardiovascular receptors and pathways are relevant to the development of new antihypertensive and cardioprotective agents from other chemical scaffolds.

The potential for this compound derivatives to act on the cardiovascular system warrants further investigation, as their diverse pharmacological profile suggests they may have untapped therapeutic potential in this area.

Antimalarial Activity

The structural similarity of the naphthyridine ring system to that of established antimalarial drugs like chloroquine (B1663885) has prompted the investigation of its derivatives as potential treatments for malaria. dtic.mil Research has revealed that certain 1,6-naphthyridine derivatives exhibit significant activity against various strains of the Plasmodium parasite.

A notable group of compounds are the di-Mannich base derivatives of 4-(7'-trifluoromethyl-1',5'-naphthyridin-4'-ylamino)phenol. nih.gov These compounds have been tested for their efficacy against both chloroquine-sensitive (FCQ-27) and chloroquine-resistant (K-1) strains of Plasmodium falciparum in vitro. nih.govresearchgate.net While some of these derivatives showed slightly less activity than chloroquine, others were found to be more potent. nih.govresearchgate.net In vivo studies using mice infected with Plasmodium vinckei vinckei also demonstrated that selected di-Mannich bases could significantly suppress parasitemia when administered intraperitoneally. nih.govresearchgate.netanu.edu.au The mechanism of action for some of these compounds is believed to be similar to that of chloroquine, involving the inhibition of hemozoin formation, a critical process for the parasite's survival. researchgate.netacs.org